1,3-Dimethylimidazole-2(3H)-thione

Cytoprotection Mercury toxicity Bioinorganic chemistry

Coordination chemists requiring a well-characterized monodentate [S1]-donor thione ligand often encounter supply inconsistency and ambiguous purity benchmarks. 1,3-Dimethylimidazole-2(3H)-thione (CAS 6596-81-2) eliminates this uncertainty with validated structural and functional data: • 30% ROS reduction in HgCl2-challenged hepatic cells - a reproducible baseline for benchmarking multidentate [S2]-donor systems (45-60% reduction). • Distorted trigonal bipyramidal geometry with In(III) confirmed by X-ray crystallography; distinct from dimeric octahedral Bi/Sb analogs - essential for metal-dependent geometry studies. • Microwave-assisted protocol: 80% yield in 5 min (vs. 40 h conventional), enabling rapid resupply for parallel synthesis campaigns. • C=S bond length 1.68 Å and IR C=S stretch at 1170-1180 cm⁻¹ provide validated identity and batch-consistency benchmarks.

Molecular Formula C5H8N2S
Molecular Weight 128.2 g/mol
CAS No. 6596-81-2
Cat. No. B1594170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazole-2(3H)-thione
CAS6596-81-2
Molecular FormulaC5H8N2S
Molecular Weight128.2 g/mol
Structural Identifiers
SMILESCN1C=CN(C1=S)C
InChIInChI=1S/C5H8N2S/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3
InChIKeyZYPLZLQKRFFKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6596-81-2: 1,3-Dimethylimidazole-2(3H)-thione for Coordination Chemistry and Cytoprotection Research


1,3-Dimethylimidazole-2(3H)-thione (CAS 6596-81-2) is a heterocyclic imidazole-2-thione derivative with the molecular formula C5H8N2S and a molecular weight of 128.20 g/mol [1]. The compound features a thione (C=S) functional group at the 2-position, with methyl substituents at the N1 and N3 positions, rendering it a monodentate [S1]-donor ligand [2]. It exists as a crystalline solid with a melting point of 182–183.5°C [3], and its planar molecular structure has been established via X-ray crystallography, revealing an orthorhombic crystal system with a C–S bond length of 1.68 Å [4].

Why 6596-81-2 Cannot Be Replaced by Generic Imidazole-2-thiones or Other Thione Ligands


Substituting 1,3-dimethylimidazole-2(3H)-thione (6596-81-2) with other imidazole-2-thiones or thiourea derivatives is not functionally equivalent due to quantifiable differences in cytoprotective efficacy, synthetic accessibility, and coordination behavior. The N,N-dimethyl substitution pattern on the imidazole ring confers a specific [S1]-monodentate donor character [1] that yields distinct biological outcomes: this compound reduces reactive oxygen species (ROS) production by 30% in mercury-challenged hepatic cells, while structurally related bis-thione [S2]-donor ligands achieve 45–60% reduction [1]. Additionally, its coordination geometry with metal centers differs from that of analogous ligands; for instance, In(III) complexes with dmit adopt a distorted trigonal bipyramidal configuration, in contrast to the dimeric distorted octahedral structures observed for Bi(III) and Sb(III) analogs with the same ligand [2]. Generic substitution without accounting for these quantifiable performance and structural differences will alter experimental outcomes in bioinorganic, coordination chemistry, and medicinal chemistry applications.

6596-81-2 Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement Decisions


Cytoprotective Efficacy: 30% ROS Reduction in Mercury-Challenged Hepatic Cells Compared to Untreated Control

1,3-Dimethylimidazole-2(3H)-thione (designated L1) exhibits quantifiable cytoprotective activity against HgCl2-induced oxidative stress in liver cells. Co-treatment with L1 and HgCl2 resulted in a 30% decrease in reactive oxygen species (ROS) production relative to cells treated with HgCl2 alone [1]. This value establishes a baseline for [S1]-donor monodentate ligands in this assay system.

Cytoprotection Mercury toxicity Bioinorganic chemistry

Synthetic Yield and Reaction Time: Microwave-Assisted Synthesis Achieves 80% Yield in 5 Minutes

Microwave-assisted synthesis of 1,3-dimethylimidazole-2-thione from 1,3-dimethylimidazolium chloride and potassium thiocyanate under 50 W microwave irradiation for 5 minutes yields 80% of the product [1]. This contrasts with the conventional method (Org. Synth. 1986) requiring 40 hours of stirring at room temperature to achieve 58–62% yield [2].

Synthetic methodology Microwave synthesis Process chemistry

Coordination Geometry: Distorted Trigonal Bipyramidal Configuration in Indium(III) Complexes vs Octahedral for Bi/Sb Analogs

In InX3(dmit)2 complexes (X = Cl, Br), 1,3-dimethyl-2(3H)-imidazolethione (dmit) coordinates to In(III) to yield a distorted trigonal bipyramidal configuration, with thiones and one halide occupying equatorial positions and two halides in a near-linear axial arrangement [1]. This geometry contrasts sharply with the dimeric distorted octahedral structures observed for BiCl3(dmit)2 and SbCl3(dmit)2, where coordination occurs through bridging with a neighboring molecule [1].

Coordination chemistry Crystal engineering Main group metal complexes

Cytotoxic Activity: Comparative Performance of Imidazole-2-thione Derivatives Against HL-60 and MCF-7 Cell Lines

In a comparative study of imidazole-2-thiones and related imidazolium salts, 1,3-diadamantylimidazolium bromide exhibited the most significant cytotoxic activity against HL-60 and MCF-7 cell lines. The 2-methylated imidazolium series showed slightly more potent activity than the 2-unsubstituted imidazole N-oxide counterparts, irrespective of counterion type [1]. While 1,3-dimethylimidazole-2(3H)-thione itself was not the most active compound in this series, the study establishes the structure-activity landscape for this ligand class.

Cytotoxic activity Anticancer Imidazole alkaloids

C=S Bond Length: 1.68 Å in Uncoordinated dmit vs 1.694–1.704 Å Upon Coordination

X-ray crystallographic analysis establishes the C=S bond length of uncoordinated 1,3-dimethylimidazole-2(3H)-thione (dmit) as 1.68 Å [1]. Upon coordination to copper centers in dinuclear complexes (complexes 6, 8, and 10), the S–C bond length increases to 1.694–1.704 Å [2], reflecting bond activation and electron density redistribution upon metal binding.

Structural chemistry X-ray crystallography Bond activation

IR Spectroscopic Signature: C=S Stretch at 1170–1180 cm⁻¹ for Coordination Monitoring

A reinvestigation of the solid-state vibrational spectrum of 1,3-dimethyl-2(3H)-imidazolethione (dmit) reassigned the C=S stretching frequency to the 1170–1180 cm⁻¹ region [1]. This corrects earlier conflicting literature assignments and establishes a reliable spectroscopic marker for monitoring coordination events. Notably, three of the four thioamide peaks previously reported as coordination-sensitive modes for thiourea-type compounds were found to lack significant C=S contribution based on comparative studies of dmit and related compounds [1].

Vibrational spectroscopy Coordination chemistry Analytical characterization

6596-81-2: Best Application Scenarios Based on Quantitative Differentiation Evidence


Mercury Detoxification and Cytoprotection Studies Requiring Quantified ROS Reduction Baseline

Researchers investigating mercury toxicity mitigation should select 1,3-dimethylimidazole-2(3H)-thione (6596-81-2) when a monodentate [S1]-donor ligand with documented 30% ROS reduction in hepatic cells is required as a baseline comparator for evaluating more complex multidentate systems. The compound's established cytoprotective efficacy in the HgCl2 challenge model [1] provides a validated reference point against which bis-thione [S2]-donor ligands (45% reduction) and functionalized derivatives (60% reduction) can be quantitatively benchmarked.

Coordination Chemistry with Indium(III): Targeting Trigonal Bipyramidal Geometry

For coordination chemists synthesizing In(III) complexes with thione ligands, 6596-81-2 is the preferred choice when a distorted trigonal bipyramidal geometry is desired, as established by X-ray crystallography of InX3(dmit)2 (X = Cl, Br) [1]. This geometry is distinct from the dimeric octahedral structures formed with Bi(III) and Sb(III) using the same ligand, making 6596-81-2 essential for studies probing metal-dependent coordination geometry divergence in main group trihalide systems [1].

Process Development: Microwave-Assisted Synthesis for Rapid Ligand Production

Industrial and academic laboratories seeking efficient, high-yield access to 1,3-dimethylimidazole-2-thione should prioritize the microwave-assisted synthetic protocol, which delivers 80% yield in 5 minutes [1], representing an 18–22% absolute yield improvement and a 99.8% reduction in reaction time compared to the conventional 40-hour room-temperature method [2]. This route is particularly advantageous for parallel synthesis campaigns or when rapid ligand resupply is required.

Crystallographic and Spectroscopic Benchmarking: Validated Structural and Vibrational Parameters

6596-81-2 serves as a well-characterized crystallographic and spectroscopic standard for imidazole-2-thione ligands. The established C=S bond length of 1.68 Å in the uncoordinated state [1] and the validated IR C=S stretching frequency at 1170–1180 cm⁻¹ [2] provide reliable benchmarks for confirming ligand identity, assessing coordination-induced bond activation (elongation to 1.694–1.704 Å) , and ensuring batch-to-batch consistency in procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethylimidazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.